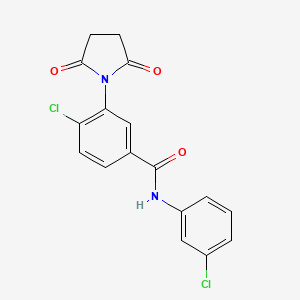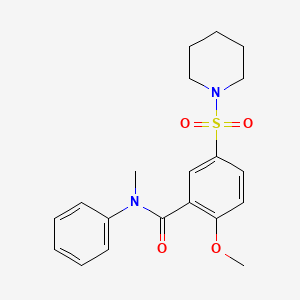
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide
Übersicht
Beschreibung
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide, also known as TU-100, is a chemical compound that has been studied for its potential medicinal properties. It is a derivative of traditional Japanese herbal medicine, and has been shown to have a variety of effects on the body.
Wirkmechanismus
The exact mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide is not fully understood, but it is believed to work by modulating the immune response and reducing inflammation in the body. It may also have an effect on the gut microbiome, which could contribute to its therapeutic properties.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, and may have an effect on the gut microbiome. It has also been shown to have an impact on the immune system, potentially modulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide has some advantages for use in lab experiments, particularly in the field of gastroenterology. It has been shown to have anti-inflammatory properties, which could be useful for studying inflammatory bowel disease and other gastrointestinal disorders. However, there are also limitations to its use in lab experiments, particularly in terms of its potential interactions with other compounds and its complex mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide. Some possible areas of study include:
1. Further investigation of its mechanism of action, particularly in terms of its impact on the gut microbiome.
2. Clinical trials to evaluate its potential therapeutic uses in treating inflammatory bowel disease and other gastrointestinal disorders.
3. Studies to evaluate its potential use in treating other inflammatory conditions, such as arthritis or asthma.
4. Investigation of its potential interactions with other compounds, particularly in the context of polypharmacy.
5. Development of new formulations or delivery methods to improve its efficacy and safety.
In conclusion, N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide, or N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide, is a chemical compound that has shown promise for its potential therapeutic properties. It has been studied for its anti-inflammatory effects and its impact on the gut microbiome, and may have potential uses in treating inflammatory bowel disease and other gastrointestinal disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic uses, but it is an area of active investigation in the scientific community.
Wissenschaftliche Forschungsanwendungen
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide has been the subject of numerous scientific studies, particularly in the field of gastroenterology. It has been shown to have anti-inflammatory properties, and has been studied for its potential use in treating inflammatory bowel disease and other gastrointestinal disorders.
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(undecanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2S/c1-2-3-4-5-6-7-8-9-12-16(21)19-20-17(23)18-14-15-11-10-13-22-15/h15H,2-14H2,1H3,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKWXSNTQVNMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NNC(=S)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)
![ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4720964.png)
![4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4720973.png)


![3-ethyl-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4720993.png)
![7-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720999.png)
![N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4721000.png)

![4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4721018.png)
![5-(difluoromethyl)-3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721024.png)
![6-ethyl-4-[(4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4721041.png)